(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1461698-14-5
VCID: VC2740714
InChI: InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m1/s1
SMILES: C1CCN2CC(OCC2C1)C#N
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

CAS No.: 1461698-14-5

Cat. No.: VC2740714

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile - 1461698-14-5

Specification

CAS No. 1461698-14-5
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name (3S)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile
Standard InChI InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m1/s1
Standard InChI Key IUYZKCJVSORTEH-YGPZHTELSA-N
Isomeric SMILES C1CCN2C[C@H](OCC2C1)C#N
SMILES C1CCN2CC(OCC2C1)C#N
Canonical SMILES C1CCN2CC(OCC2C1)C#N

Introduction

Chemical Identity and Nomenclature

(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is a chiral nitrile-containing heterocyclic compound with important stereochemical properties. The compound is identified through various chemical registry systems and nomenclature conventions.

Registry and Identification Systems

Identifier TypeValue
CAS Registry Number1461698-14-5
Molecular FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
MDL NumberMFCD26407792
PubChem CID75480895
VCID (Vulcan Chemicals)VC2740714

These registry identifiers facilitate consistent tracking and referencing of the compound across scientific literature and commercial databases .

Nomenclature Variations

The compound is referred to using different naming conventions depending on the chemical context:

  • IUPAC Name: (3S)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c] oxazine-3-carbonitrile

  • Common Name: (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

The IUPAC name highlights the compound's fused heterocyclic system with the oxazine (morpholine) component linked to a partially hydrogenated pyridine ring. The (3S) prefix denotes the specific stereochemistry at the carbon bearing the nitrile group.

Structural Characteristics and Properties

The compound features a distinctive molecular architecture with specific stereochemical configurations that influence its chemical behavior and potential applications.

Molecular Structure

(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile possesses a bicyclic framework formed by the fusion of a morpholine ring with a piperidine ring system. Several structural identifiers help characterize its precise molecular arrangement:

Structural IdentifierValue
Standard InChIInChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m1/s1
InChI KeyIUYZKCJVSORTEH-YGPZHTELSA-N
SMILESC1CCN2CC(OCC2C1)C#N
Isomeric SMILESC1CCN2CC@HC#N

The compound features a defined stereocenter at the carbon bearing the nitrile group, specifically designated as the (S) configuration, which is critical for its potential biological activity and chemical reactivity.

Physical Properties

Based on available data, the compound presents with these physical characteristics:

PropertyValue
Physical FormPowder
Recommended Storage Temperature4°C
Standard Purity≥95%
AppearanceNot fully specified in available data
SolubilityNot specified in available data

The compound requires refrigerated storage conditions, suggesting potential sensitivity to temperature or atmospheric conditions .

Functional Reactivity and Chemical Behavior

The reactivity of (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is largely determined by its key functional groups: the morpholine ring system and the nitrile group.

Nitrile Group Reactivity

The carbonitrile (-CN) functionality is a versatile reactive center that can undergo various transformations:

  • Hydrolysis reactions yielding carboxylic acids or derivatives

  • Reduction to primary amines using appropriate reducing agents

  • Nucleophilic addition reactions with various reagents

  • Participation in cycloaddition reactions

As observed with similar carbonitrile compounds, the nitrile group serves as a valuable synthetic handle for further functionalization.

Morpholine Ring System Reactivity

  • The nitrogen atom can act as a nucleophile or base in various reactions

  • The oxygen in the morpholine ring influences solubility and hydrogen bonding patterns

  • The fused ring system constrains conformational flexibility, potentially influencing reactivity and stereoselectivity

Research on related morpholine systems suggests these structural features significantly impact chemical behavior and potential applications .

Comparative Analysis with Related Compounds

Comparing (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile with structurally related compounds provides context for understanding its unique properties.

Comparison with Simpler Morpholine Derivatives

Morpholine-3-carbonitrile (CAS: 97039-63-9) represents a simpler structural analog:

Feature(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrileMorpholine-3-carbonitrile
Molecular FormulaC₉H₁₄N₂OC₅H₈N₂O
Molecular Weight166.22 g/mol112.13 g/mol
StructureFused bicyclic systemSingle morpholine ring
ComplexityHigher, with defined stereochemistryLower, simpler structure
CAS Number1461698-14-597039-63-9

The additional piperidine ring in (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile likely confers different conformational properties and potentially altered biological activity compared to the simpler morpholine-3-carbonitrile.

Structural Relationship to Other Heterocycles

The compound shares structural elements with other important heterocyclic systems:

  • The morpholine component relates it to a broad class of oxygen-containing heterocycles used in medicinal chemistry

  • The piperidine fusion creates a bicyclic system similar to patterns seen in various alkaloids and pharmaceutical compounds

  • The stereochemical definition adds an additional layer of specificity compared to racemic or achiral analogs

These structural relationships may suggest potential applications by analogy to known bioactive compounds with similar structural features.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator